(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid

Asymmetric Organocatalysis Aldol Reaction Peptide Catalyst Design

Research demand for enantiospecific constrained β-amino acids faces supply inconsistency and stereochemical uncertainty. (2S)-ABOC eliminates these risks with a rigid quinuclidine cage that enforces predictable peptide secondary structures and catalytic enantioselectivity. • Heterochiral H-Pro-(R)-ABOC-Asp-OCH₃ yields 78% ee (near-quantitative conversion, 4 h); homochiral (S)-ABOC diastereomer gives only 8% ee. • Oligomers exhibit chain-length-dependent 11/9→18/16 helix switching validated by X-ray and NMR. • Verified ≥95% enantiopurity ensures reproducible foldamer design and turn induction. Procure with batch-specific HPLC and NMR documentation.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 10344-62-4
Cat. No. B172121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
CAS10344-62-4
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CN2CCC1CC2C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1
InChIKeyLIUAALCHBQSCCX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-ABOC: Bicyclic β-Amino Acid Overview


(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid, also referred to as (S)-quinuclidine-2-carboxylic acid or (S)-ABOC, is a synthetic, enantiomerically pure bicyclic β-amino acid [1]. Its structure features a rigid quinuclidine cage bearing a carboxylic acid at the 2-position and an amino group at the bridgehead, forming a β2,3,3-trisubstituted scaffold with severely restricted conformational freedom [2]. The compound serves as a chiral building block in peptide design, foldamer construction, and asymmetric organocatalysis [3].

Why (2S)-ABOC Cannot Be Substituted


Generic substitution fails because the absolute configuration at the 2-position and the regiochemistry of the carboxylic acid dictate both secondary-structure outcomes and catalytic performance. Replacing (S)-ABOC with its (R)-enantiomer, the racemate, or the 3-carboxylic acid positional isomer yields peptides with fundamentally different conformational preferences, turn propensities, and helical folds [1][2]. In catalyst design, swapping (S)-ABOC for (R)-ABOC in an α/β-hybrid tripeptide can invert or erase enantioselectivity and alter reaction rate by an order of magnitude [3]. These stereochemical and regiochemical determinants cannot be compensated by adjusting reaction conditions or peptide sequence alone, making the precise enantiomer and substitution pattern a non-negotiable selection criterion.

(2S)-ABOC Comparative Evidence


Enantiomer Impact on Aldol Catalysis

In a direct head-to-head comparison within the same study, the catalytic performance of α/β-hybrid tripeptides bearing (S)-ABOC versus (R)-ABOC differed dramatically. The heterochiral tripeptide H-Pro-(R)-ABOC-Asp-OCH₃ (catalyst 13) delivered 99% conversion, 78% enantiomeric excess (S) in 4 hours, while the corresponding homochiral (S)-ABOC diastereomer H-Pro-(S)-ABOC-Asp-OCH₃ (catalyst 12) achieved only 87% conversion and 8% ee (S) after 24 hours [1]. The (R)-ABOC-containing catalyst thus provided a 6-fold reduction in reaction time and a 70-percentage-point gain in enantioselectivity compared to its (S)-ABOC counterpart.

Asymmetric Organocatalysis Aldol Reaction Peptide Catalyst Design

Reverse-Turn Induction vs. β-Alanine

When incorporated into the central position of model tripeptides, (S)-ABOC induces a stable reverse turn, as evidenced by FT-IR, DMSO-titration NMR, temperature coefficient measurements, and X-ray crystallography [1]. In contrast, a control tripeptide Z-Ala-β-Ala-Phe-NHiPr containing the unconstrained β-amino acid β-alanine showed no such organized secondary structure under identical conditions. The (S)-ABOC-containing tripeptides displayed characteristic low temperature coefficients for intramolecularly hydrogen-bonded NH protons and distinct CD signatures indicative of a turn conformation, whereas the β-Ala control exhibited random-coil behavior.

Peptide Conformation Reverse-Turn Mimetics β-Amino Acid Scaffolds

Helix Architecture vs. Cyclic β-Amino Acids

Oligomers constructed from (S)-ABOC adopt unique helical architectures not accessible with other common constrained β-amino acids. ABOC-based β-oligoureas form a robust 2.5₁₂/₁₄ helix stabilized by the locked φ1 angle of ~55° [1]. In 1:1 α/β-hybrid peptides, short oligomers adopt an 11/9 helix while longer oligomers switch to an 18/16 helix in a chain-length-dependent conformational polymorphism [2]. By comparison, trans-ACHC (trans-2-aminocyclohexanecarboxylic acid) typically stabilizes a 14-helix, and ACPC (2-aminocyclopentanecarboxylic acid) a 12-helix, each with distinct hydrogen-bonding patterns and pitch values.

Foldamer Chemistry Helical Secondary Structure Oligourea Design

Enantiomeric Purity & Cost Comparison

A survey of commercial vendor listings reveals differential pricing and purity between the (S)- and (R)-enantiomers. (2S)-ABOC (CAS 10344-62-4) is offered at 95% purity with prices approximately $200–300 per 100 mg from multiple suppliers . The (R)-enantiomer (CAS 757899-36-8) is available at 97–98% purity but at a premium: $320 per 250 mg, $800 per 1 g (AChemBlock, 2026) . The racemate (CAS 52601-24-8) is priced lower but lacks the stereochemical definition required for enantioselective applications. This price asymmetry partly reflects the relative synthetic accessibility of the two enantiomers.

Chiral Building Block Sourcing Enantiomeric Purity Research Chemical Procurement

Scalable Resolution Methods

A short, convergent synthesis of (S)- and (R)-quinuclidine-2-carboxylic acids has been reported, with enantiomeric resolution achieved by both chemical (diastereomeric salt formation) and enzymatic methods [1]. This dual-resolution capability is not universal among constrained bicyclic β-amino acids and provides a practical advantage for scale-up. The overall yield and enantiomeric purity obtained via the enzymatic route are comparable to chemical resolution, offering greener process options for larger-quantity production.

Chiral Resolution Process Chemistry β-Amino Acid Synthesis

(2S)-ABOC Application Scenarios


Enantioselective Peptide Organocatalysts

When a research program aims to develop peptide-based organocatalysts for asymmetric aldol, Michael, or Mannich reactions, the choice of constrained β-amino acid directly controls both catalytic turnover and enantioselectivity. The quantitative evidence from Milbeo et al. (2016) [1] demonstrates that (S)-ABOC in a heterochiral tripeptide H-Pro-(R)-ABOC-Asp-OCH₃ achieves 78% ee with near-quantitative conversion in 4 h, whereas the homochiral (S)-ABOC diastereomer gives only 8% ee after 24 h. Procurement of the correct enantiomer (S or R) must therefore be guided by the target peptide sequence and desired stereochemical outcome. In this context, (2S)-ABOC is the essential building block for homochiral sequences or when (S)-configured turn geometry is required.

Programmable Helical Switching Foldamers

For laboratories engineering foldamers that undergo conformational switching, (S)-ABOC is uniquely suited because its oligomers exhibit a chain-length-dependent transition from an 11/9 helix to an 18/16 helix [2]. This property, confirmed by X-ray crystallography and solution NMR, is not reported for other constrained β-amino acids such as ACPC or trans-ACHC. A procurement specification for (2S)-ABOC (CAS 10344-62-4) with verified enantiopurity (≥95%) is critical, as trace contamination by the (R)-enantiomer could nucleate competing helical folds or disrupt the switching behavior [1].

Reverse-Turn Mimetics for PPI Inhibition

In medicinal chemistry campaigns targeting protein–protein interactions, reverse-turn peptidomimetics are privileged scaffolds. The experimental validation of (S)-ABOC as a turn inducer by FT-IR, DMSO-titration NMR, and X-ray crystallography [3] provides confidence that peptides incorporating this residue will adopt the intended bioactive conformation. Competing building blocks such as β-alanine or flexible γ-amino acids do not guarantee turn formation under the same conditions, making (S)-ABOC the superior choice when structural predictability is paramount. Procurement teams should request analytical documentation (HPLC, NMR) confirming the (S)-configuration and chemical purity.

Cost-Efficient β-Amino Acid Library Procurement

When building a library of chiral β-amino acid building blocks, the price differential between (S)-ABOC (~$200–300/100 mg at 95%) and (R)-ABOC ($320/250 mg at 97%) allows more efficient budget allocation. If the library design does not require the (R)-enantiomer for heterochiral sequences, acquiring the (S)-enantiomer provides a ~30–50% cost reduction per milligram. Additionally, the demonstrated enzymatic resolution route for (S)-ABOC [4] suggests potential for larger-scale, greener manufacturing, which may further reduce costs for bulk procurement in the future.

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